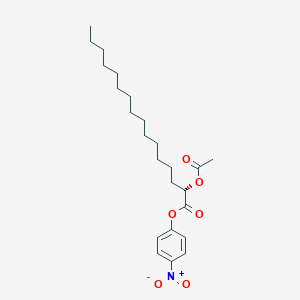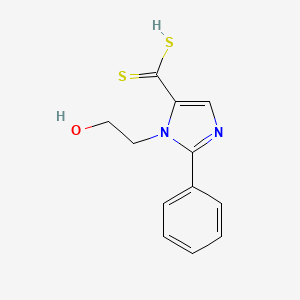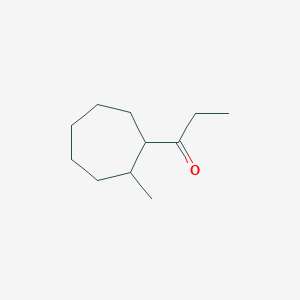![molecular formula C12H16N2O2S B14377161 1-[2-(Methanesulfinyl)ethyl]-4-phenylimidazolidin-2-one CAS No. 90032-39-6](/img/structure/B14377161.png)
1-[2-(Methanesulfinyl)ethyl]-4-phenylimidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Methanesulfinyl)ethyl]-4-phenylimidazolidin-2-one is an organic compound with a unique structure that combines a methanesulfinyl group, an ethyl chain, a phenyl ring, and an imidazolidinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Methanesulfinyl)ethyl]-4-phenylimidazolidin-2-one typically involves multiple steps, starting with the preparation of the imidazolidinone core. One common method involves the reaction of phenyl isocyanate with ethylenediamine to form the imidazolidinone ring. The methanesulfinyl group can be introduced through the oxidation of a thioether precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(Methanesulfinyl)ethyl]-4-phenylimidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The compound can be reduced to its corresponding thioether using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), halogens (for halogenation).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thioether derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
1-[2-(Methanesulfinyl)ethyl]-4-phenylimidazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[2-(Methanesulfinyl)ethyl]-4-phenylimidazolidin-2-one involves its interaction with specific molecular targets. The methanesulfinyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. The phenyl ring and imidazolidinone core may contribute to the compound’s binding affinity and specificity for certain enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Mesoridazine: A phenothiazine derivative with a similar methanesulfinyl group.
Thioridazine: Another phenothiazine with structural similarities.
Uniqueness
1-[2-(Methanesulfinyl)ethyl]-4-phenylimidazolidin-2-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Unlike mesoridazine and thioridazine, which are primarily used as antipsychotic drugs, this compound has broader applications in scientific research and industry.
Propiedades
Número CAS |
90032-39-6 |
|---|---|
Fórmula molecular |
C12H16N2O2S |
Peso molecular |
252.33 g/mol |
Nombre IUPAC |
1-(2-methylsulfinylethyl)-4-phenylimidazolidin-2-one |
InChI |
InChI=1S/C12H16N2O2S/c1-17(16)8-7-14-9-11(13-12(14)15)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,13,15) |
Clave InChI |
ZMMMQJYDAACFRG-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)CCN1CC(NC1=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Propan-2-yl {3-ethyl-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate](/img/structure/B14377103.png)



![4,6-Dichloro-2-[4-(2-phenylethenyl)phenyl]pyrimidine](/img/structure/B14377123.png)
![2-[(3-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14377129.png)

![2-[1-(Thiophen-2-yl)ethylidene]-1,3-dithiane](/img/structure/B14377149.png)
![[Benzyl(phenyl)amino]propanedioic acid](/img/structure/B14377153.png)


